

# Spectroscopic Profile of 5-(3-Fluorophenyl)-5-oxovaleric Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-(3-Fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302166

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **5-(3-Fluorophenyl)-5-oxovaleric acid**. While experimental data for this specific molecule is not readily available in public databases, this document presents predicted spectroscopic values based on its chemical structure and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, detailed experimental protocols for obtaining such data are provided to guide researchers in their analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: 5-(3-fluorophenyl)-5-oxopentanoic acid[1]
- Molecular Formula: C<sub>11</sub>H<sub>11</sub>FO<sub>3</sub>[1]
- Molecular Weight: 210.20 g/mol [1]
- CAS Number: 845790-38-7[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-(3-Fluorophenyl)-5-oxovaleric acid**. These predictions are based on the analysis of its functional groups and

overall molecular structure.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.8-8.0	Multiplet	2H	Aromatic H (ortho to C=O)
~7.2-7.6	Multiplet	2H	Aromatic H (meta and para to C=O)
~3.1	Triplet	2H	-CH <sub>2</sub> - (adjacent to C=O)
~2.5	Triplet	2H	-CH <sub>2</sub> - (adjacent to COOH)
~2.0	Quintet	2H	-CH <sub>2</sub> - (central)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~198	C=O (ketone)
~178	C=O (carboxylic acid)
~163 (d, $J \approx 245$ Hz)	C-F (aromatic)
~138 (d, $J \approx 7$ Hz)	C (aromatic, ipso to C=O)
~131 (d, $J \approx 8$ Hz)	CH (aromatic)
~123 (d, $J \approx 2$ Hz)	CH (aromatic)
~120 (d, $J \approx 21$ Hz)	CH (aromatic)
~115 (d, $J \approx 22$ Hz)	CH (aromatic)
~38	-CH <sub>2</sub> - (adjacent to ketone)
~33	-CH <sub>2</sub> - (adjacent to COOH)
~20	-CH <sub>2</sub> - (central)

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
3000-3100	Medium	C-H stretch (aromatic)
2850-2960	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1690	Strong	C=O stretch (ketone)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-F stretch
~1100-1300	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
210	$[M]^+$ (Molecular ion)
193	$[M - OH]^+$
182	$[M - CO]^+$ or $[M - C_2H_4]^+$
165	$[M - COOH]^+$
123	$[F-C_6H_4-CO]^+$
95	$[C_6H_4F]^+$

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **5-(3-Fluorophenyl)-5-oxovaleric acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **5-(3-Fluorophenyl)-5-oxovaleric acid** in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring proton signals.[\[2\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1H$  NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
  - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Typically, spectra are collected over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[3][4]

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

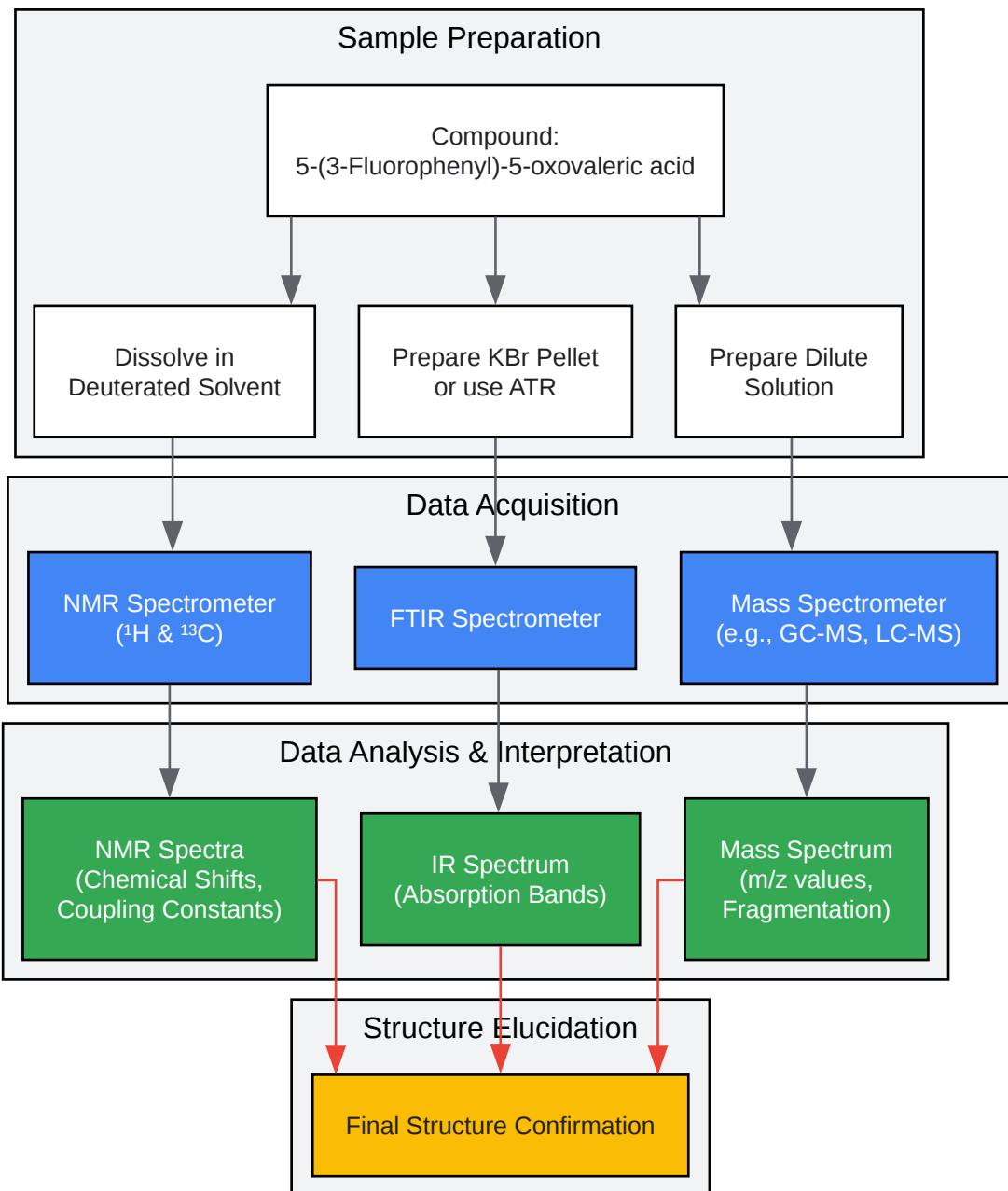
Methodology:

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds and will likely produce significant fragmentation.[5][6] Electrospray Ionization (ESI) is a softer ionization technique that is suitable for less volatile compounds and often results in a more prominent molecular ion peak.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .
- Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.[7][8]

## Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-(3-Fluorophenyl)-5-oxovaleric acid**.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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